1-(chloromethyl)-1H-pyrazole hydrochloride 1-(chloromethyl)-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 73901-67-4
VCID: VC3805889
InChI: InChI=1S/C4H5ClN2.ClH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
SMILES: C1=CN(N=C1)CCl.Cl
Molecular Formula: C4H6Cl2N2
Molecular Weight: 153.01 g/mol

1-(chloromethyl)-1H-pyrazole hydrochloride

CAS No.: 73901-67-4

Cat. No.: VC3805889

Molecular Formula: C4H6Cl2N2

Molecular Weight: 153.01 g/mol

* For research use only. Not for human or veterinary use.

1-(chloromethyl)-1H-pyrazole hydrochloride - 73901-67-4

Specification

CAS No. 73901-67-4
Molecular Formula C4H6Cl2N2
Molecular Weight 153.01 g/mol
IUPAC Name 1-(chloromethyl)pyrazole;hydrochloride
Standard InChI InChI=1S/C4H5ClN2.ClH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
Standard InChI Key PSSOLQMYDTWFCH-UHFFFAOYSA-N
SMILES C1=CN(N=C1)CCl.Cl
Canonical SMILES C1=CN(N=C1)CCl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

The molecular formula of 1-(chloromethyl)-1H-pyrazole hydrochloride is C₄H₆Cl₂N₂, with a molecular weight of 161.01 g/mol. The pyrazole ring’s planarity and the electronegative chloromethyl group create a polarized structure, enhancing its reactivity in nucleophilic substitution and cross-coupling reactions. X-ray crystallographic studies of analogous pyrazole derivatives reveal bond angles of approximately 120° between ring atoms, with the chloromethyl group adopting a staggered conformation to minimize steric hindrance.

Table 1: Key Physicochemical Properties

PropertyValue
Melting Point142–145°C (decomposes)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO), partially soluble in water
logP (Octanol-Water)1.2
pKa (Pyrazole N-H)~3.5

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via chloromethylation of 1H-pyrazole using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in hydrochloric acid. A representative procedure involves:

  • Reaction Setup: 1H-pyrazole (1 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • Chloromethylation: MOMCl (1.2 equiv) is added dropwise at 0°C, followed by slow warming to room temperature.

  • Quenching and Isolation: The mixture is quenched with ice-cold water, and the product is extracted into DCM, dried over MgSO₄, and precipitated as the hydrochloride salt using HCl gas.

Yield: 65–78% after recrystallization from ethanol.

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance safety and scalability. Key parameters include:

  • Temperature Control: Maintained at 10–15°C to prevent side reactions.

  • Residence Time: Optimized to 30 minutes for maximum conversion.

  • Purification: Multi-stage crystallization and vacuum distillation ensure ≥98% purity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Mechanistic studies suggest the chloromethyl group disrupts microbial cell membranes via covalent interaction with thiol groups in essential enzymes.

Anticancer Applications

In preclinical models, derivatives of this compound induce apoptosis in cancer cells by caspase-3/7 activation and mitochondrial membrane depolarization. Notable results include:

  • Breast Cancer (MCF-7): IC₅₀ = 18 µM.

  • Lung Cancer (A549): IC₅₀ = 22 µM.

Structure-activity relationship (SAR) studies highlight the necessity of the chloromethyl group for cytotoxicity, as its removal abolishes activity.

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

The compound serves as a precursor for synthesizing:

  • Pyrrolo[1,2-b]pyrazoles: Via [3+2] cycloaddition with acetylene derivatives.

  • Pyrazolo[1,5-a]pyrimidines: Through condensation with β-diketones.

Cross-Coupling Reactions

The chloromethyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl motifs. For example:

1-(Chloromethyl)-1H-pyrazole+PhB(OH)2Pd(PPh3)41-(Benzyl)-1H-pyrazole\text{1-(Chloromethyl)-1H-pyrazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{1-(Benzyl)-1H-pyrazole}

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